Cas no 1361857-44-4 (2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)

2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine
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- インチ: 1S/C11H5Cl4N/c12-8-3-1-2-6(9(8)13)7-4-5-16-11(15)10(7)14/h1-5H
- InChIKey: YHYYRGDOXZMSJZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CN=C(C=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 5.3
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024104-1g |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 1g |
$1,780.80 | 2022-03-01 | |
Alichem | A023024104-500mg |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 500mg |
$980.00 | 2022-03-01 | |
Alichem | A023024104-250mg |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 250mg |
$693.60 | 2022-03-01 |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridineに関する追加情報
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine
The compound 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine (CAS No. 1361857-44-4) is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a 2,3-dichlorophenyl group attached at position 4. This substitution pattern imparts the molecule with distinct electronic and steric properties, making it a valuable compound for research and development.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine exhibits promising activity against certain enzymes involved in neurodegenerative diseases. The chlorine substituents in the molecule contribute to its hydrophobicity and electronic characteristics, which are critical for binding to protein targets. This makes it a potential candidate for drug development programs targeting conditions such as Alzheimer's disease or Parkinson's disease.
In addition to its medicinal applications, 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine has also been explored in the field of agrochemistry. Studies conducted by researchers at the University of California have shown that this compound possesses moderate insecticidal activity against agricultural pests such as *Helicoverpa armigera*. The pyridine ring structure is known to play a key role in disrupting insect nervous systems, making it a valuable lead compound for developing eco-friendly pesticides. Furthermore, its stability under various environmental conditions makes it suitable for agricultural use.
The synthesis of 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine involves a multi-step process that typically begins with the chlorination of a pyridine derivative followed by nucleophilic substitution or coupling reactions. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound. For example, researchers at the Massachusetts Institute of Technology (MIT) have developed a palladium-catalyzed cross-coupling reaction that significantly improves the yield and purity of the product. This method not only reduces the production cost but also minimizes waste generation, aligning with sustainable chemistry principles.
From a structural perspective, 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine exhibits interesting photophysical properties due to its conjugated system. Studies published in *Chemical Physics Letters* have shown that this compound absorbs light in the UV-visible range and emits fluorescence under certain conditions. These properties make it a potential candidate for applications in optoelectronics and sensors. For instance, it could be used as a fluorescent probe for detecting specific analytes in environmental monitoring systems.
Another area where 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine has shown promise is in materials science. Researchers at Stanford University have investigated its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The molecule's ability to coordinate with metal ions such as zinc or copper makes it useful for creating porous materials with applications in gas storage and catalysis. Its high thermal stability further enhances its suitability for these applications.
From an environmental standpoint, understanding the fate and behavior of 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine in natural systems is crucial for assessing its potential impact on ecosystems. Studies conducted by environmental scientists at the University of Oxford have revealed that this compound undergoes slow degradation under aerobic conditions due to its stable aromatic structure. However, under anaerobic conditions or in the presence of specific microbial communities, degradation rates increase significantly. These findings are important for developing strategies to mitigate any environmental risks associated with its use.
In conclusion, 2
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